1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-3-14-8-9(7-12-2)11(13-14)10-5-4-6-15-10/h4-6,8,12H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYRTUOBKSPEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Additionally, this compound can bind to certain receptor proteins, modulating their activity. For example, it has been observed to interact with G-protein coupled receptors (GPCRs), which play a vital role in cell signaling pathways. The binding of this compound to these receptors can alter the downstream signaling events, leading to various cellular responses.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and contextFor instance, in certain cancer cell lines, this compound has been shown to inhibit cell proliferation by interfering with the mitogen-activated protein kinase (MAPK) signaling pathway. This inhibition can lead to reduced cell growth and increased apoptosis.
Moreover, the compound can affect gene expression by acting as a transcriptional modulator. It can bind to specific transcription factors, altering their activity and, consequently, the expression of target genes. This modulation of gene expression can have various effects on cellular processes, such as differentiation, proliferation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. This inhibition can lead to altered metabolic pathways and cellular responses.
Additionally, this compound can activate or inhibit receptor proteins, such as GPCRs, by binding to their ligand-binding domains. This binding can trigger conformational changes in the receptors, leading to altered signaling pathways and cellular responses. Furthermore, the compound can influence gene expression by interacting with transcription factors, modulating their activity and the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy.
Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function. For example, chronic exposure to the compound in cell culture models has been shown to result in persistent changes in gene expression and cellular metabolism. These long-term effects highlight the importance of considering the temporal aspects of the compound’s activity in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At high doses, the compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound can undergo various metabolic transformations, such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s efficacy and safety profile, as well as its interactions with other drugs and biomolecules.
Furthermore, this compound can affect metabolic flux and metabolite levels in cells. For example, the compound has been shown to alter the levels of key metabolites involved in energy metabolism, such as ATP and NADH. These changes in metabolic flux can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. These transporters play a crucial role in determining the intracellular concentration and localization of the compound.
Additionally, this compound can bind to certain proteins in the cytoplasm and nucleus, influencing its distribution and accumulation within cells. The binding interactions with these proteins can affect the compound’s activity and function, as well as its potential for off-target effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals and post-translational modifications. For example, the compound can be directed to the mitochondria by specific targeting sequences, where it can influence mitochondrial function and energy metabolism.
Furthermore, the subcellular localization of this compound can affect its interactions with other biomolecules and its overall efficacy. For instance, the compound’s localization in the nucleus can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a novel compound featuring a unique combination of a pyrazole ring and a thiophene moiety. This structural arrangement suggests potential biological activities, particularly in medicinal chemistry. The compound's design may allow for interactions with various biological targets, making it a candidate for further research into its therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 218.31 g/mol. The presence of both the pyrazole and thiophene rings contributes to its chemical reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.31 g/mol |
| Structural Features | Pyrazole, Thiophene |
| CAS Number | 2098015-74-6 |
Biological Activity
Research indicates that compounds containing thiophene and pyrazole rings often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that this compound could be explored for its potential as an antibacterial agent.
Anticancer Potential
The compound's unique structure may enable it to interact with specific cellular pathways involved in cancer progression. For instance, pyrazole derivatives have been reported to inhibit key enzymes associated with tumor growth. Further investigations into the compound's effects on cancer cell lines could reveal its efficacy as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential mechanisms of action for this compound.
Study 1: Inhibition of Cancer Cell Proliferation
A study on structurally similar pyrazole derivatives demonstrated significant inhibition of cell proliferation in A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The most effective compounds exhibited IC50 values in the low micromolar range, suggesting that modifications to the pyrazole structure could enhance anticancer activity.
Study 2: Antimicrobial Efficacy
Research on thiophene-based compounds has shown promising results against Gram-positive and Gram-negative bacteria. Compounds with similar functional groups have displayed minimum inhibitory concentrations (MICs) that warrant further exploration of their mechanisms of action.
The proposed mechanism of action for the biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell viability in cancer cells.
- Receptor Modulation : It could interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
Comparison with Similar Compounds
Research Challenges and Opportunities
- Data Gaps: Limited direct data on the target compound’s synthesis, bioactivity, and safety necessitate extrapolation from analogs.
- Opportunities: Structure-Activity Relationship (SAR) Studies: Explore substituent effects on bioactivity (e.g., thiophene vs. furan in ). Therapeutic Potential: Test the target compound in antimicrobial or anticancer assays, leveraging its heterocyclic diversity.
Preparation Methods
Formation of the Pyrazole Core
- The pyrazole ring is typically synthesized via the condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or neutral conditions.
- For instance, hydrazine hydrate reacts with a suitable 1,3-diketone precursor to yield the pyrazole scaffold. This step requires controlled temperature (often reflux) and inert atmosphere to avoid side reactions.
Ethylation at N1 Position
- The pyrazole nitrogen at the N1 position is alkylated using ethylating agents such as ethyl iodide or ethyl bromide.
- This alkylation is typically carried out in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like potassium carbonate to facilitate nucleophilic substitution.
- Reaction temperatures vary from room temperature to mild heating (40–60°C) to optimize yield.
Introduction of the Thiophen-2-yl Group
- The thiophen-2-yl substituent at the 3-position of the pyrazole is introduced via cross-coupling reactions or nucleophilic substitution.
- One common method involves the use of a 2-thienylmethyl halide (e.g., 2-thienylmethyl bromide) reacting with the pyrazole intermediate under nucleophilic substitution conditions.
- Alternatively, Suzuki or Stille cross-coupling reactions can be employed if the pyrazole precursor contains a suitable halide or boronic acid group, using palladium catalysts under inert atmosphere.
Installation of the N-methylmethanamine Side Chain
- The final step involves the introduction of the N-methylmethanamine moiety, often achieved through reductive amination.
- This process uses formaldehyde as the carbonyl source and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
- The amine precursor (e.g., the pyrazole-thiophene intermediate with a primary amine) reacts with formaldehyde to form an iminium ion intermediate, which is then reduced to the secondary amine.
- Reaction conditions are typically mild, with pH carefully controlled around 5-6 to favor reductive amination and minimize side reactions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine hydrate + 1,3-diketone | Methanol, EtOH | Reflux (60-80°C) | Inert atmosphere, acidic or neutral pH |
| N1-Ethylation | Ethyl iodide + K2CO3 | DMF, Acetonitrile | 40-60°C | Base-promoted nucleophilic substitution |
| Thiophen-2-yl substitution | 2-Thienylmethyl bromide + pyrazole intermediate | Acetonitrile, THF | Room temp to reflux | Nucleophilic substitution or Pd-catalyzed coupling |
| N-methylmethanamine introduction | Formaldehyde + NaBH3CN (or NaBH(OAc)3) | MeOH, AcOH buffer | Room temperature | Reductive amination, pH 5-6 |
Analytical Characterization and Purity Control
- The synthesized compound is typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm the structure and substitution pattern.
- Mass Spectrometry (MS) confirms molecular weight and purity.
- High Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are used to analyze reaction mixtures and purify the final product.
- Infrared (IR) spectroscopy can be used to confirm functional groups such as amines and heterocycles.
Research Findings and Industrial Considerations
- Optimization studies indicate that controlling reaction temperature and pH during reductive amination significantly affects yield and selectivity toward the N-methylated product.
- Continuous flow synthesis and catalytic methods are under investigation to improve scalability and reduce environmental impact for industrial production.
- The use of sodium azide and methanol as sources for methylation has been explored for selective mono- and di-methylation of amines, which could be adapted for this compound’s synthesis.
Summary Table of Preparation Steps
| Step No. | Reaction Step | Key Reagents | Typical Yield (%) | Critical Parameters |
|---|---|---|---|---|
| 1 | Pyrazole ring synthesis | Hydrazine + 1,3-diketone | 60-85 | Temperature, solvent purity |
| 2 | N1-Ethylation | Ethyl iodide, base | 70-90 | Base strength, reaction time |
| 3 | Thiophen-2-yl substitution | 2-Thienylmethyl bromide | 65-80 | Catalyst presence (if Pd used), solvent |
| 4 | N-methylmethanamine formation | Formaldehyde, NaBH3CN | 75-95 | pH control, reductant amount |
Q & A
Q. What are the standard synthetic protocols for preparing 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine?
- Methodological Answer : Synthesis typically involves two key steps:
Pyrazole Ring Formation : Reacting a 1,3-diketone precursor with hydrazine derivatives under acidic or basic conditions to form the pyrazole core. Ethyl and thiophen-2-yl substituents are introduced via nucleophilic substitution or cross-coupling reactions .
Amine Functionalization : The N-methylmethanamine group is added through reductive amination or alkylation of the pyrazole intermediate. Solvents like ethanol or DMF are used, with temperature control (60–80°C) to optimize yields .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions on the pyrazole ring and thiophene moiety. For example, the ethyl group’s methyl protons appear as a triplet (~1.2–1.4 ppm), while thiophene protons resonate at 6.8–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHNS: 234.1063) and fragmentation patterns .
- FT-IR : Peaks at ~3100 cm (C-H stretching in thiophene) and ~1600 cm (C=N in pyrazole) confirm structural motifs .
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact. For prolonged exposure, employ OV/AG/P99 respirators .
- Ventilation : Work in a fume hood to limit airborne concentrations (<1 ppm) .
- Waste Disposal : Collect organic waste in sealed containers and incinerate via licensed facilities to prevent environmental release .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility and stability be resolved?
- Methodological Answer :
- Solubility Testing : Perform systematic solubility assays in solvents (e.g., DMSO, ethanol, water) at varying pH (3–9) and temperatures (25–50°C). Use UV-Vis spectroscopy to quantify saturation points .
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., oxidized thiophene derivatives) can be identified via LC-MS .
Note : Evidence gaps in physical property data (e.g., logP, vapor pressure) necessitate experimental determination .
Q. What strategies optimize the compound’s bioactivity in pharmacological assays?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorination of thiophene or pyrazole) to enhance binding affinity. For example, fluorinated analogs show improved metabolic stability in hepatic microsome assays .
- In Vitro Assays : Test COX-2 inhibition (for anti-inflammatory activity) using ELISA kits, with IC values compared to reference drugs (e.g., celecoxib) .
- Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase) using AutoDock Vina. Prioritize compounds with docking scores <−8.0 kcal/mol .
Q. How can reaction yields be improved during scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, CuI, or FeCl for cross-coupling steps. Pd/C in ethanol increases thiophene coupling efficiency by ~20% .
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity while maintaining yield (>85%) .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation and adjust reagent stoichiometry in real time .
Data Contradictions and Mitigation
- Toxicity Data Gaps : Existing safety data () lack acute toxicity values (e.g., LD). Mitigate by conducting OECD 423 acute oral toxicity studies in rodents .
- Ecological Impact : No bioaccumulation data (). Perform OECD 305 dietary exposure tests in fish to assess BCF (bioconcentration factor) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
